N-(4-acetylphenyl)-4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known by its chemical formula, C26H25N3O3S2, and is commonly referred to as ABT-737.
Wirkmechanismus
The mechanism of action of N-(4-acetylphenyl)-4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)benzamide involves binding to the hydrophobic groove of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which prevents their interaction with the pro-apoptotic proteins Bax and Bak. This, in turn, leads to the activation of the intrinsic apoptotic pathway, which results in the death of cancer cells.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)benzamide has been shown to have significant biochemical and physiological effects. In cancer cells, this compound induces apoptosis and sensitizes them to chemotherapy. In addition, ABT-737 has been shown to have anti-tumor activity in various animal models, indicating its potential as a cancer therapeutic. However, this compound has also been shown to have off-target effects, including inhibition of platelet activation and aggregation, which may limit its clinical use.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-acetylphenyl)-4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)benzamide in lab experiments include its specificity for the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which makes it a valuable tool for studying the intrinsic apoptotic pathway. However, the limitations of using ABT-737 include its off-target effects and limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of N-(4-acetylphenyl)-4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)benzamide. One direction is the development of more potent and selective inhibitors of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which may have improved efficacy and fewer off-target effects. Another direction is the investigation of the role of ABT-737 in other diseases, such as autoimmune disorders and neurodegenerative diseases, where apoptosis plays a significant role. Finally, the clinical development of ABT-737 and its analogs as cancer therapeutics is an important future direction, which may lead to the development of new treatments for cancer patients.
Synthesemethoden
The synthesis of N-(4-acetylphenyl)-4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)benzamide involves a multi-step process that includes the reaction of 4-acetylphenyl isothiocyanate with 6-amino-1,3-benzothiazole-2-carboxylic acid, followed by the reaction of the resulting intermediate with 4-aminobenzoyl chloride. The final product is obtained after purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)benzamide has been extensively studied for its potential applications in cancer research. This compound is known to inhibit the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which are overexpressed in many cancer cells and contribute to their survival and resistance to chemotherapy. By inhibiting these proteins, ABT-737 can induce apoptosis in cancer cells and sensitize them to chemotherapy.
Eigenschaften
Molekularformel |
C26H23N3O3S2 |
---|---|
Molekulargewicht |
489.6 g/mol |
IUPAC-Name |
N-(4-acetylphenyl)-4-[[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanylmethyl]benzamide |
InChI |
InChI=1S/C26H23N3O3S2/c1-3-24(31)27-21-12-13-22-23(14-21)34-26(29-22)33-15-17-4-6-19(7-5-17)25(32)28-20-10-8-18(9-11-20)16(2)30/h4-14H,3,15H2,1-2H3,(H,27,31)(H,28,32) |
InChI-Schlüssel |
SDQXSBJBTDONQN-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)C |
Kanonische SMILES |
CCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.